

# AMCA-X SE: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: AMCA-X SE

Cat. No.: B15552252

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AMCA-X SE** (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a widely used blue fluorescent dye for labeling biomolecules. This document details its chemical structure, physicochemical properties, and experimental protocols for its application in biological research.

## Core Properties of AMCA-X SE

**AMCA-X SE** is an amine-reactive fluorescent probe belonging to the coumarin family of dyes. It is characterized by its bright blue fluorescence, making it a valuable tool for various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.

## Chemical Structure

The chemical structure of **AMCA-X SE** consists of a 7-amino-4-methylcoumarin fluorophore linked to a succinimidyl ester (SE) reactive group via a seven-atom aminohexanoyl spacer, referred to as the "X" spacer. This spacer separates the fluorophore from the target biomolecule, which can help to reduce potential quenching of the fluorescence that may occur upon conjugation.<sup>[1]</sup>

Full Chemical Name: 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester<sup>[2]</sup>

Chemical Structure Diagram:

Caption: Chemical structure of **AMCA-X SE**.

## Physicochemical and Spectral Properties

A summary of the key quantitative data for **AMCA-X SE** is presented in the table below. These properties are essential for designing and interpreting experiments involving this fluorophore.

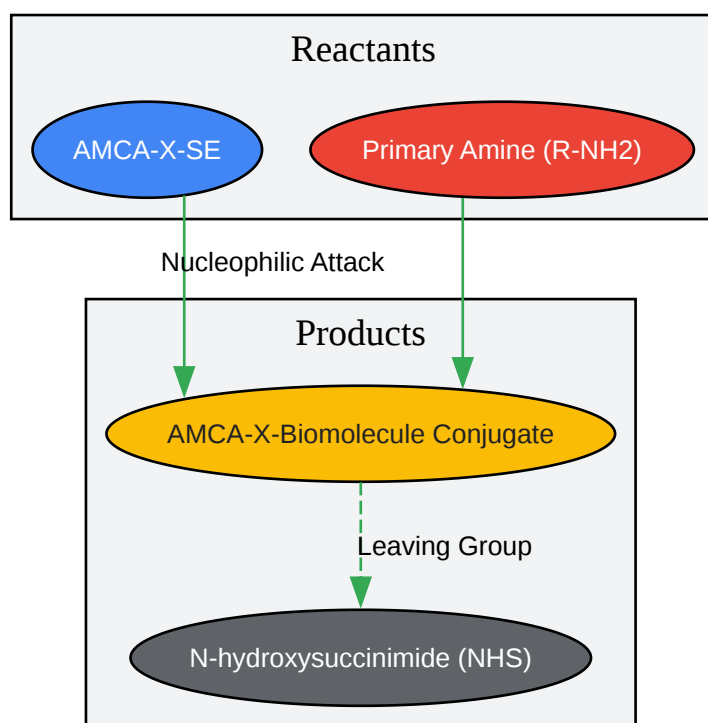
Property	Value	Reference(s)
Molecular Formula	C <sub>22</sub> H <sub>25</sub> N <sub>3</sub> O <sub>7</sub>	[2][3]
Molecular Weight	443.45 g/mol	[2][3]
Appearance	White solid	[2][3]
Solubility	DMSO, DMF	[2][3]
Excitation Maximum (λ <sub>ex</sub> )	353 nm (in MeOH)	[2][3]
Emission Maximum (λ <sub>em</sub> )	442 nm (in MeOH)	[2][3]
Molar Extinction Coefficient (ε) at 350 nm	19,000 cm <sup>-1</sup> M <sup>-1</sup>	[4]
Molar Extinction Coefficient (ε) at 280 nm	8,290 cm <sup>-1</sup> M <sup>-1</sup>	[4]
Fluorescence Quantum Yield (Φ <sub>f</sub> )	~0.91 (for parent AMCA fluorophore)	[5]
Storage Conditions	-20°C, protect from light	[2][3]

## Experimental Protocols

### Labeling of Proteins and Antibodies

The succinimidyl ester (SE) moiety of **AMCA-X SE** reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus) on proteins and other biomolecules to form stable amide bonds.

Reaction Mechanism:



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Caption: Reaction of **AMCA-X SE** with a primary amine.

General Protocol for Protein Labeling:

- Protein Preparation:
  - Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, MES, HEPES) at a pH of 8.0-9.0. A recommended protein concentration is 2-10 mg/mL.
  - Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.
- **AMCA-X SE** Stock Solution Preparation:
  - Immediately before use, dissolve **AMCA-X SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Conjugation Reaction:

- Add the appropriate amount of the **AMCA-X SE** stock solution to the protein solution while gently vortexing. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1. This should be optimized for each specific protein.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
  - Remove the unreacted dye and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.

#### Workflow for Protein Labeling:



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Caption: Experimental workflow for protein labeling.

## Labeling of Amine-Modified Oligonucleotides

**AMCA-X SE** can be used to label oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' end.

#### Protocol for Oligonucleotide Labeling:

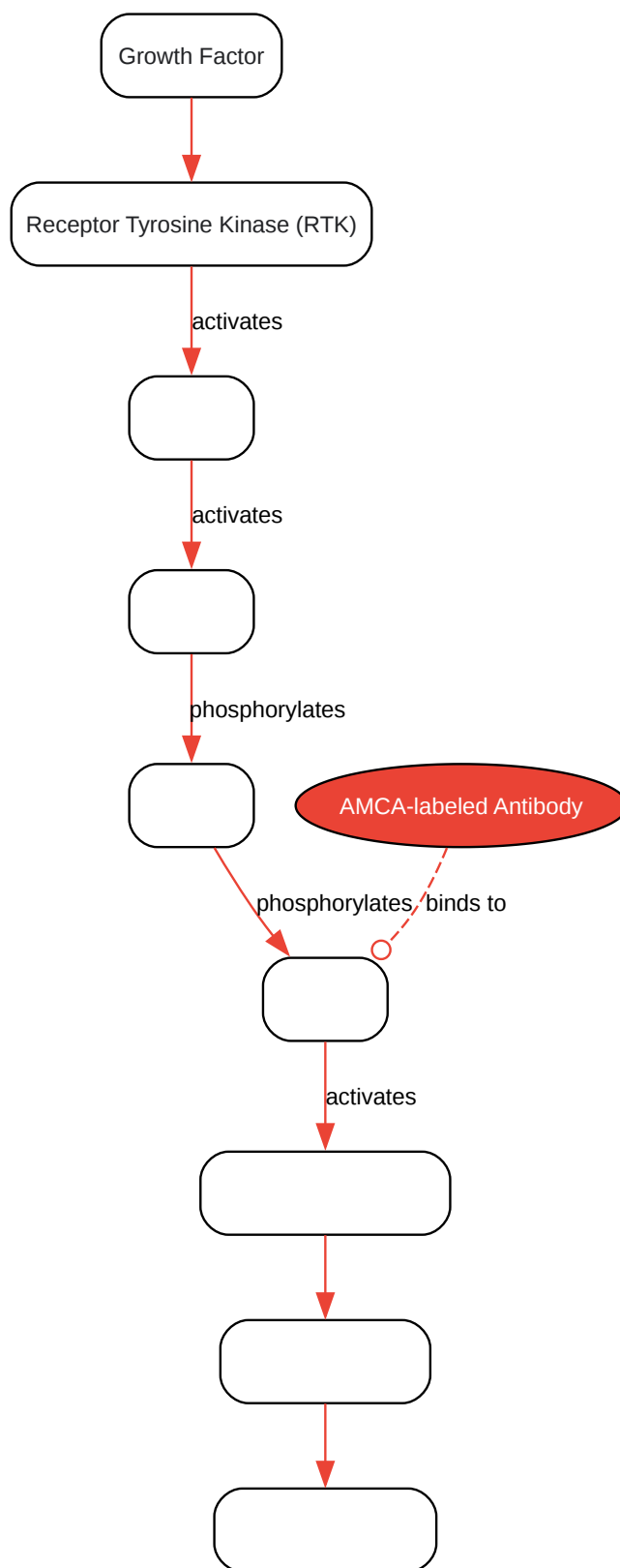
- Oligonucleotide Preparation:
  - Dissolve the amine-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a concentration of 1-5 mg/mL.
- **AMCA-X SE** Stock Solution Preparation:
  - Prepare a fresh 10 mg/mL stock solution of **AMCA-X SE** in anhydrous DMSO or DMF.
- Conjugation Reaction:

- Add a 10- to 20-fold molar excess of the **AMCA-X SE** stock solution to the oligonucleotide solution.
- Incubate the reaction for 2-4 hours at room temperature in the dark.
- Purification of the Labeled Oligonucleotide:
  - Purify the labeled oligonucleotide from unreacted dye using ethanol precipitation, followed by gel electrophoresis or HPLC.

## Application Example: Visualization of Signaling Pathways

Fluorescently labeled antibodies are powerful tools for visualizing the localization and dynamics of proteins within cellular signaling pathways. For instance, an antibody targeting a key protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway can be labeled with **AMCA-X SE** for immunofluorescence studies.

MAPK Signaling Pathway:



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Caption: Visualization of ERK in the MAPK pathway.

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